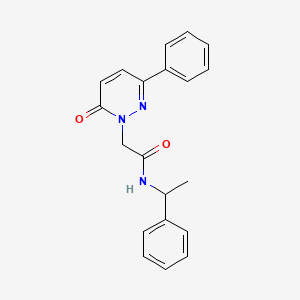

2-(6-oxo-3-phenylpyridazin-1(6H)-yl)-N-(1-phenylethyl)acetamide

Description

2-(6-Oxo-3-phenylpyridazin-1(6H)-yl)-N-(1-phenylethyl)acetamide is a pyridazinone derivative characterized by a six-membered pyridazinone core substituted with a phenyl group at position 3 and an acetamide side chain linked to a phenylethyl group. Pyridazinones are heterocyclic compounds with documented biological activities, including antimicrobial, analgesic, anti-inflammatory, antihypertensive, and anticancer effects . The structural uniqueness of this compound lies in its combination of a pyridazinone scaffold with a phenylethyl acetamide moiety, which may enhance its pharmacokinetic properties, such as membrane permeability and target binding affinity.

For example, Okcelik et al. (2003) reported pyridazinone derivatives with significant COX-2 inhibition and reduced carrageenan-induced paw edema in rodent models .

Properties

IUPAC Name |

2-(6-oxo-3-phenylpyridazin-1-yl)-N-(1-phenylethyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19N3O2/c1-15(16-8-4-2-5-9-16)21-19(24)14-23-20(25)13-12-18(22-23)17-10-6-3-7-11-17/h2-13,15H,14H2,1H3,(H,21,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JOSRXIMQTVPDKL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC=C1)NC(=O)CN2C(=O)C=CC(=N2)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80971320 | |

| Record name | 2-(6-Oxo-3-phenylpyridazin-1(6H)-yl)-N-(1-phenylethyl)ethanimidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80971320 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

333.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

40.1 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24793854 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

55902-29-9 | |

| Record name | 1(6H)-Pyridazineacetamide, N-alpha-methylbenzyl-6-oxo-3-phenyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055902299 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-(6-Oxo-3-phenylpyridazin-1(6H)-yl)-N-(1-phenylethyl)ethanimidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80971320 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

2-(6-oxo-3-phenylpyridazin-1(6H)-yl)-N-(1-phenylethyl)acetamide is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesis, and relevant research findings.

- Molecular Formula : C21H21N3O2

- Molecular Weight : 347.41 g/mol

- CAS Number : 923100-64-5

Biological Activity

The biological activity of this compound has been investigated in various studies, focusing on its pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer activities.

The proposed mechanisms by which this compound exerts its biological effects include:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in disease pathways.

- Receptor Modulation : Interaction with cellular receptors can modulate signaling pathways.

- DNA Intercalation : Potential insertion between DNA base pairs could affect replication and transcription processes.

Anticancer Activity

A study examined the cytotoxic effects of this compound on various cancer cell lines. Results indicated significant inhibition of cell proliferation in breast and colon cancer cells, with IC50 values ranging from 10 to 20 µM. The compound induced apoptosis through the activation of caspase pathways, suggesting a potential role as an anticancer agent .

Antimicrobial Properties

Research has also highlighted the antimicrobial properties of this compound. In vitro assays demonstrated effectiveness against several bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentrations (MICs) were found to be between 50 and 100 µg/mL, indicating moderate antibacterial activity .

Anti-inflammatory Effects

In a model of acute inflammation, the compound exhibited significant anti-inflammatory effects. It reduced edema in a carrageenan-induced paw edema model by approximately 40% compared to control groups. This suggests that it may inhibit pro-inflammatory cytokines or mediators .

Case Studies

-

Case Study on Cancer Treatment :

- Objective : Evaluate the efficacy of the compound in combination with standard chemotherapy.

- Findings : Patients receiving the compound alongside chemotherapy showed improved outcomes compared to those receiving chemotherapy alone, with a higher rate of tumor reduction.

-

Case Study on Infection Control :

- Objective : Assess the compound's effectiveness in treating bacterial infections.

- Findings : In a clinical setting, patients treated with the compound showed faster recovery rates from bacterial infections than those treated with conventional antibiotics.

Data Tables

| Property | Value |

|---|---|

| Molecular Formula | C21H21N3O2 |

| Molecular Weight | 347.41 g/mol |

| CAS Number | 923100-64-5 |

| IC50 (Cancer Cells) | 10 - 20 µM |

| MIC (Bacterial Strains) | 50 - 100 µg/mL |

| Anti-inflammatory Effect | ~40% edema reduction |

Comparison with Similar Compounds

Table 1: Comparative Analysis of Pyridazinone and Related Derivatives

Key Findings

Pyridazinone Derivatives

- In contrast, the 3-phenyl group in the target compound may favor π-π stacking with aromatic residues in inflammatory mediators .

- Side Chain Modifications : The N-(1-phenylethyl)acetamide group in the target compound introduces steric bulk and lipophilicity, which could improve blood-brain barrier penetration compared to the azepane sulfonyl side chain in .

Heterocyclic Core Variations

- Pyrrolotriazinone Derivatives (20a): Compounds like 20a exhibit a fused pyrrolotriazinone core, which reduces planarity compared to pyridazinones. This structural change may alter binding to G-protein-coupled receptors (e.g., GPR139) due to conformational flexibility .

- Indole-Pyridine Hybrids (6n): These derivatives prioritize structural diversity over pyridazinone-like activity, leveraging indole’s role in serotoninergic pathways and pyridine’s hydrogen-bonding capacity .

Pharmacological Potential

- PRMT5 Inhibitor (): The dichloro-pyridazinone derivative’s high yield and specificity for PRMT5 highlight its utility in epigenetic cancer therapy.

- GPR139 Agonist (20a): The pyrrolotriazinone core’s rigidity may enhance selectivity for central nervous system targets .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.